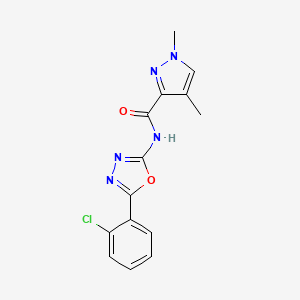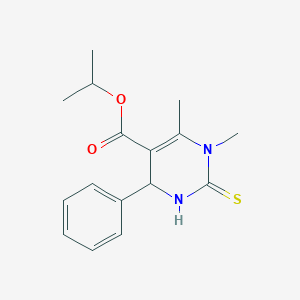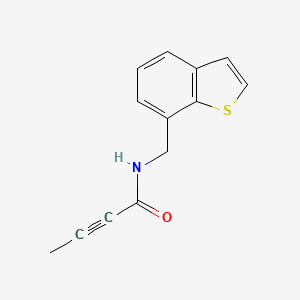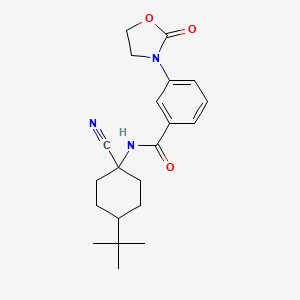
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For instance, the synthesis of ketamine, a related compound, involves five steps starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration, oxidation, imination, and finally rearrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electron transfer reactions due to the presence of conjugated double bonds and aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on their specific molecular structure. For instance, a compound with a similar structure was found to be a magenta crystalline solid .Applications De Recherche Scientifique
Insecticidal Activity
Chitin synthesis inhibitors (CSIs) play a crucial role in pest control. Inspired by benzoylphenylurea, a well-known class of CSIs, researchers designed novel derivatives by converting the urea linkage into a semicarbazide and introducing furoyl groups. Among these derivatives, our compound of interest demonstrated excellent insecticidal activity, particularly against the diamondback moth (Plutella xylostella). The modification of the urea linkage is a promising strategy for discovering new pesticide candidates .
Anticancer Properties
Surprisingly, this compound also exhibits anticancer activity. It shows significant effects against human promyelocytic leukemic cell lines (HL-60). Additionally, some variants display activity against human hepatocellular carcinoma (Bel-7402), human gastric carcinoma (BGC-823), and human nasopharyngeal carcinoma (KB) cell lines. The structural features responsible for this dual functionality warrant further investigation .
Fungicidal Potential
While the insecticidal activity is pronounced, the compound’s fungicidal properties are relatively lower. However, understanding the mechanisms behind this dual behavior could lead to novel insights for both insect and fungal control .
Chitin-Based Materials
Chitin, a major component of insect cuticles, has applications beyond pest management. Researchers explore its use in materials science, particularly in the development of chitin-based materials. These materials find applications in medicine, environmental science, and chemical technology. Investigating how our compound interacts with chitin could contribute to innovative material design .
Pharmaceutical Nanoparticles
The compound’s unique structure may lend itself to pharmaceutical applications. Researchers have successfully synthesized crystalline modifications of related compounds. Investigating whether our compound can serve as a building block for pharmaceutical nanoparticles could be a fruitful avenue of research .
Optical Chemical Sensors
Given the benzimidazole scaffold’s importance in therapeutic applications, exploring its potential as an optical chemical sensor is intriguing. Such sensors have diverse uses in medicine, environmental monitoring, and chemical technology. Investigating whether our compound can be incorporated into sensor platforms could yield valuable insights .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPIOOYNJKCJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2449299.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2449301.png)
![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)




![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)
